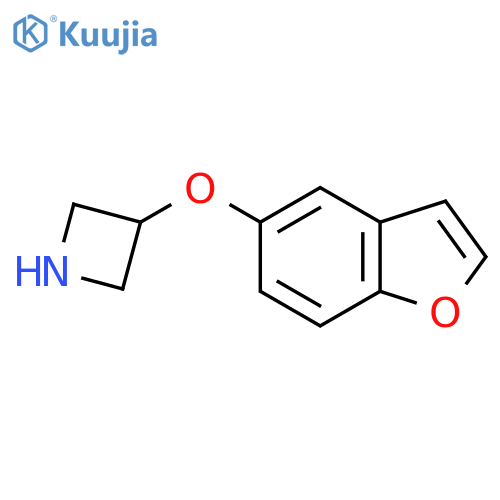Cas no 1784602-16-9 (3-(1-benzofuran-5-yloxy)azetidine)

1784602-16-9 structure
商品名:3-(1-benzofuran-5-yloxy)azetidine
3-(1-benzofuran-5-yloxy)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzofuran-5-yloxy)azetidine
- EN300-1740935
- 1784602-16-9
-
- インチ: 1S/C11H11NO2/c1-2-11-8(3-4-13-11)5-9(1)14-10-6-12-7-10/h1-5,10,12H,6-7H2
- InChIKey: SXZISQBFTFUBGV-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC2=C(C=CO2)C=1)C1CNC1
計算された属性
- せいみつぶんしりょう: 189.078978594g/mol
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(1-benzofuran-5-yloxy)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740935-1.0g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 1g |
$1029.0 | 2023-05-23 | ||
| Enamine | EN300-1740935-10.0g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 10g |
$4421.0 | 2023-05-23 | ||
| Enamine | EN300-1740935-1g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1740935-10g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 10g |
$4421.0 | 2023-09-20 | ||
| Enamine | EN300-1740935-0.25g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1740935-0.1g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1740935-0.05g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1740935-5.0g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 5g |
$2981.0 | 2023-05-23 | ||
| Enamine | EN300-1740935-0.5g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1740935-2.5g |
3-(1-benzofuran-5-yloxy)azetidine |
1784602-16-9 | 2.5g |
$2014.0 | 2023-09-20 |
3-(1-benzofuran-5-yloxy)azetidine 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1784602-16-9 (3-(1-benzofuran-5-yloxy)azetidine) 関連製品
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
